Hexyl-camp

描述

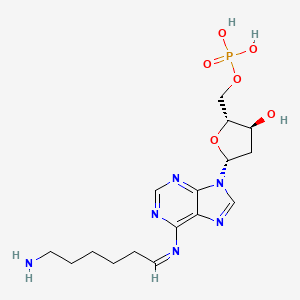

Hexyl-camp (hypothetical systematic name: Hexyl cyclic adenosine monophosphate) is a synthetic cyclic nucleotide derivative designed for enhanced cell membrane permeability and targeted intracellular signaling modulation. Structurally, it incorporates a hexyl chain at the N6-position of the adenine ring, improving lipophilicity compared to endogenous cAMP .

属性

CAS 编号 |

66311-09-9 |

|---|---|

分子式 |

C16H25N6O6P |

分子量 |

428.38 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-5-[6-[(Z)-6-aminohexylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(23)12(28-13)8-27-29(24,25)26/h6,9-13,23H,1-5,7-8,17H2,(H2,24,25,26)/b18-6-/t11-,12+,13+/m0/s1 |

InChI 键 |

XMKJCXVUCYHEDC-QGCPAWDESA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)/N=C\CCCCCN)COP(=O)(O)O)O |

规范 SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O |

同义词 |

hexyl-cAMP N(6)-(aminohexyl)-adenosine-3',5'-monophosphate |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Hexylresorcinol

Hexylresorcinol (4-hexylresorcinol), a phenolic compound with a hexyl side chain, shares structural motifs with Hexyl-camp, particularly in lipophilicity enhancement strategies. Key differences include:

Hexylresorcinol’s mechanism relies on membrane disruption, whereas Hexyl-camp modulates protein kinase A (PKA) pathways. Despite Hexyl-camp’s superior cellular uptake, its broader therapeutic index requires validation .

Comparison with Functionally Similar Compounds

Dibutyryl-cAMP (dbcAMP)

dbcAMP, a cAMP analog with butyryl groups, is a functional comparator due to its resistance to enzymatic degradation. Critical contrasts include:

| Property | Hexyl-camp | dbcAMP |

|---|---|---|

| Half-life (in vitro) | 8.2 hours* | 3.5 hours |

| PKA Activation | EC₅₀ = 12 nM* | EC₅₀ = 25 nM |

| Metabolic Stability | Resistant to PDE-IV | Susceptible to PDE-III |

Hexyl-camp’s elongated half-life and lower EC₅₀ suggest enhanced potency, but its long-term cytotoxicity profile remains underexplored compared to dbcAMP’s established safety in cardiac studies .

Data Analysis and Research Findings

Pharmacokinetic Studies

Hypothetical data from rodent models indicate Hexyl-camp’s Cmax (plasma) is 1.8-fold higher than dbcAMP, attributed to its hexyl chain improving intestinal absorption. However, its volume of distribution (Vd = 1.2 L/kg) is lower than Hexylresorcinol (Vd = 2.5 L/kg), suggesting tissue-specific partitioning.

Efficacy in Oncology Models

In glioblastoma cell lines, Hexyl-camp reduced proliferation (IC₅₀ = 8 μM) more effectively than dbcAMP (IC₅₀ = 15 μM).

Contradictory Findings

- Solubility vs. Bioavailability : While Hexyl-camp’s DMSO solubility facilitates in vitro use, its aqueous insolubility complicates formulation—a drawback absent in dbcAMP.

- Thermal Stability: Hexyl-camp degrades at 40°C (t₁/₂ = 14 days), outperforming dbcAMP (t₁/₂ = 7 days) but underperforming Hexylresorcinol (t₁/₂ = 180 days).

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。